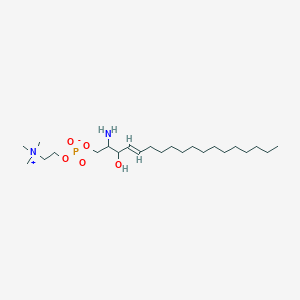

sphingosylphosphorylcholine

Vue d'ensemble

Description

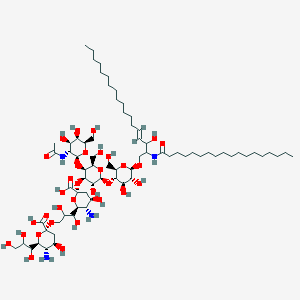

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant biological and chemical properties

Applications De Recherche Scientifique

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Plays a role in cell signaling and membrane structure studies.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mécanisme D'action

Target of Action

SPC primarily targets G protein-coupled receptors (S1P1-5, GPR12) and membrane lipid rafts . It also interacts with myocytes, vein endothelial cells, and vascular smooth muscle cells . These targets play a significant role in modulating the cardiovascular system and other organ systems .

Mode of Action

SPC can act as a first messenger through its primary targets or as a second messenger mediating intracellular Ca2+ release . It exerts a pronounced influence on the cardiovascular system through modulation of the functions of its targets .

Biochemical Pathways

SPC is involved in numerous cellular processes, such as cell differentiation, proliferation, and apoptosis . It is either metabolized from sphingomyelin or produced by platelets under the effect of stimulation . It also plays a role in the pathological process of the heart and vessels .

Pharmacokinetics

Under normal conditions, the level of SPC in the circulation is very low . It is a constituent of lipoproteins, and the activation of platelets promotes the release of SPC into the blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are closely linked to these physiological processes.

Result of Action

SPC has been found to protect against myocardial infarction (MI) . It counteracts myocardial ischemia/reperfusion (I/R) injury by activating certain pathways, resulting in increased levels of mitophagy within I/R-affected myocardium . It also inhibits TNF-induced macrophage adhesion to smooth muscle cells .

Action Environment

The action, efficacy, and stability of SPC can be influenced by various environmental factors. For instance, the activation of platelets promotes the release of SPC into the blood , implying that the compound’s action could be influenced by factors that affect platelet activation. Furthermore, SPC’s action can also be influenced by the presence of other bioactive sphingolipids .

Analyse Biochimique

Biochemical Properties

Sphingosylphosphorylcholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hypoxia-induced apoptosis in myofibroblasts, an important type of nonmyocytes in the heart . The compound achieves this through the Calmodulin (CaM) pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect cardiomyocytes against apoptosis in an ischemic model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits myofibroblast apoptosis by regulating the phosphorylation of p38 and STAT3, acting downstream of CaM .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. The process begins with the preparation of the octadec-4-enyl backbone, followed by the introduction of amino and hydroxyl groups. The final step involves the phosphorylation of the compound to introduce the phosphate group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as chromatography and crystallization to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Comparaison Avec Des Composés Similaires

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds such as:

Phosphatidylserine: Similar in structure but with different functional groups.

Phosphatidylcholine: Shares the phosphate group but has a different backbone structure.

These comparisons highlight the unique properties of [(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, such as its specific functional groups and their impact on its chemical and biological behavior.

Propriétés

IUPAC Name |

[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sphingosylphosphorylcholine ([(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate) interacts with various targets, exhibiting diverse downstream effects:

- G protein-coupled receptors (GPCRs): SPC binds to several GPCRs, including S1P1-5 [], G2A, GPR4, and OGR1 []. This binding activates downstream signaling pathways, such as phospholipase C (PLC), leading to increased intracellular calcium levels ([Ca2+]i), inositol trisphosphate (IP3) production, and mitogen-activated protein kinase (MAPK) activation [, , , , ].

- Intracellular targets: SPC directly interacts with calmodulin, a ubiquitous Ca2+ sensor protein, inhibiting its interaction with target enzymes like phosphodiesterase and calcineurin [, ]. This interaction suggests a potential intracellular regulatory mechanism for Ca2+ signaling by SPC.

A:

- Spectroscopic data: Characterization methods include thin-layer chromatography (TLC), optical rotatory dispersion (ORD), fast atom bombardment (FAB) mass spectrometry, 1H and 13C NMR, and Fourier transform infrared spectrometry [, ].

A: Yes, research has identified 1-O-cis-alk-1′-enyl-2-lyso-sn-glycero-3-phosphate (alkenyl-GP) in some commercial this compound preparations. Alkenyl-GP is a potent activator of ERK1/2 and exhibits mitogenic activity, potentially contributing to the observed effects previously attributed solely to SPC [].

ANone: Yes, SPC has been implicated in various pathological conditions:

- Cancer: SPC levels are elevated in the malicious ascites of tumor patients [] and it can promote tumor cell migration and invasion [, , ].

- Cardiovascular disease: SPC can induce coronary vasospasm by activating Rho-kinase, contributing to cardiovascular complications [, ].

- Neurological disorders: SPC is involved in neuroinflammatory processes and has been studied in the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis [].

- Other conditions: Elevated SPC levels are also observed in atopic dermatitis and Niemann-Pick disease [].

ANone: Targeting SPC signaling pathways holds promise for treating various diseases:

- Cancer: Inhibiting SPC synthesis or its downstream signaling pathways could hinder tumor cell migration, invasion, and metastasis [].

- Cardiovascular disease: Blocking SPC-mediated Rho-kinase activation may prevent or alleviate coronary vasospasm [, ].

- Inflammatory diseases: SPC demonstrates anti-inflammatory effects in certain contexts [, ]. Further research is needed to explore its therapeutic potential in inflammatory disorders.

- Osteoporosis: SPC inhibits osteoclast differentiation and has shown potential in preventing bone loss in experimental models [], suggesting a potential therapeutic avenue for osteoporosis.

A:

- Liquid chromatography/tandem mass spectrometry (LC/MS/MS): This is a highly sensitive and specific method for quantifying SPC in biological samples [].

- Enzyme-linked aptamer assay: RNA aptamers that bind to SPC with high affinity have been developed, providing an alternative approach for detecting and quantifying SPC [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)

![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)

![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)

![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)